molecular formula C16H19N3O2S B2636345 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 325996-84-7

2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B2636345
CAS No.: 325996-84-7
M. Wt: 317.41
InChI Key: HJWXUSHYBBDYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents (hydroxy, methyl, thio, isopropyl, and phenyl groups) would be attached at specific positions on this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Scientific Research Applications

Synthesis and Biological Activity

  • A study detailed the synthesis of new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil, a related compound, which underwent various chemical reactions to produce Schiff bases and 1,3-oxazepine derivatives. These compounds were tested for antimicrobial activity, showing significant antibacterial effects against various strains of bacteria (Mohammad, Ahmed, & Mahmoud, 2017).

Anticonvulsant and Analgesic Activities

  • Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including structural analogs of the given compound, revealed anticonvulsant activities against maximal electroshock tests in a study aiming to evaluate their effectiveness as anticonvulsant agents. Derivatives bearing specific substituents showed the most promising activities (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Antimicrobial Evaluation

  • A series of novel derivatives synthesized from a coumarin moiety, including compounds structurally related to "2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide", demonstrated promising antibacterial activity against various bacterial strains. This highlights the potential of such compounds in developing new antibacterial agents (Kumar, Shetty, Amrutha, Vaz, & Baby, 2016).

Chemical Synthesis and Process Research

  • Another aspect of research focused on the synthesis and characterization of pyrimidine derivatives as precursors in pharmaceutical applications, showcasing methods for efficient synthesis and potential utility in drug development processes. For instance, studies on the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs, provide insights into optimizing synthesis conditions for related compounds (Guo, 2012).

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities .

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11(2)19(13-7-5-4-6-8-13)15(21)10-22-16-17-12(3)9-14(20)18-16/h4-9,11H,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWXUSHYBBDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.